3-(Bromomethyl)isoquinoline hydrobromide

描述

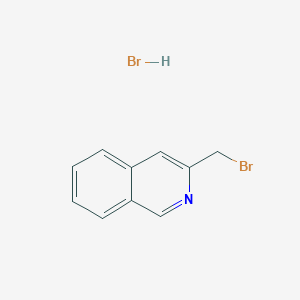

Structure

2D Structure

属性

IUPAC Name |

3-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJYIMPJBSNXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-32-4 | |

| Record name | Isoquinoline, 3-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Reaction Conditions and Solvents

Bromination is carried out under controlled conditions to achieve high selectivity and yield. The key factors include:

- Use of solvents stable to bromination and immiscible or partially miscible with water, such as nitrobenzene, halobenzenes, chloroform, or dichloroethane.

- Presence of water buffered at a weakly acidic pH (around 3-6) to control the reaction environment.

- Use of free radical initiators or light to facilitate bromination at relatively low temperatures (0-100 °C).

Mechanism and Selectivity

The bromination targets the benzylic methyl group on the isoquinoline ring, converting it to a bromomethyl group. The reaction proceeds via a radical mechanism, and the presence of water and buffering agents helps suppress side reactions and overbromination.

Representative Procedure (Adapted from Quinoline Analogues)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dissolve 8-methyl-3-methylquinoline in nitrobenzene or halohydrocarbon solvent | Prepare reaction mixture | - |

| 2 | Add bromine slowly with free radical initiator or under light at 0-20 °C | Bromination of methyl group | High selectivity achieved |

| 3 | Buffer aqueous phase to pH 4-5 with alkali metal acetate | Maintain reaction pH | Controls side reactions |

| 4 | Separate organic phase, extract, and purify bromomethyl compound | Isolation of product | High purity and yield |

This method yields bromomethyl derivatives with high purity, suitable for further conversion to hydrobromide salts.

Formation of 3-(Bromomethyl)isoquinoline Hydrobromide

Salt Formation via Reaction with Hydrobromic Acid

The hydrobromide salt is formed by reacting the bromomethyl isoquinoline compound with hydrobromic acid or by bromination of the isoquinoline salt with bromine in a suitable solvent.

- Acid salts of isoquinoline or quinoline are reacted with bromine in solvents such as o-dichlorobenzene.

- The resulting hydrobromide salt precipitates and can be recrystallized from mixed solvents (water and alcohol) to enhance purity.

Recrystallization and Purification

Recrystallization from mixed solvents (water and alcohol) improves the purity of the hydrobromide salt, facilitating easier downstream processing and distillation without requiring complex distillation columns.

| Parameter | Details |

|---|---|

| Solvent for recrystallization | Water and alcohol mixture |

| Temperature | Ambient to moderate heating |

| Outcome | High purity this compound crystals |

Alkali Treatment to Release Free Base

Treatment of the hydrobromide salt with alkali (e.g., sodium hydroxide or potassium carbonate) liberates the free 3-(bromomethyl)isoquinoline:

- The reaction forms two phases: organic (free base) and aqueous.

- The organic phase is separated and purified by simple distillation or extraction.

- Alkali choice: inorganic bases preferred, especially alkali metal hydroxides and carbonates.

This step is critical for obtaining the free base in high purity for further synthetic applications.

Alternative Synthetic Routes and Comparative Analysis

While direct bromination of methyl isoquinoline derivatives is common, alternative methods involve:

- Conversion of hydroxymethyl derivatives to bromomethyl compounds using brominating agents such as N-bromosuccinimide (NBS).

- Use of trifluoromethanesulfonic anhydride to activate hydroxyl groups followed by bromination.

These methods, however, are more common for quinoline derivatives and may be adapted for isoquinoline analogues with modifications.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Selectivity and Yield: Radical bromination in buffered aqueous-organic systems provides superior selectivity for the bromomethyl group, minimizing side reactions and overbromination.

- Purification: Recrystallization of hydrobromide salts from mixed solvents significantly enhances purity, facilitating simple distillation to obtain the free base.

- Scalability: Methods involving direct bromination of acid salts and subsequent recrystallization are scalable and avoid highly toxic reagents, making them industrially viable.

- Safety and Environmental Impact: Avoidance of highly toxic reagents and control of reaction conditions reduce environmental and safety hazards.

化学反应分析

Types of Reactions: 3-(Bromomethyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

Oxidation: Isoquinoline N-oxides or other oxidized forms.

Reduction: Isoquinoline derivatives with reduced substituents.

科学研究应用

3-(Bromomethyl)isoquinoline hydrobromide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Medicinal Chemistry: Investigated for its potential as a building block in the development of drugs targeting various diseases.

Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Material Science: Employed in the synthesis of novel materials with specific electronic or photophysical properties.

作用机制

The mechanism of action of 3-(Bromomethyl)isoquinoline hydrobromide depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use.

相似化合物的比较

Positional Isomers of Bromomethylisoquinoline Hydrobromides

Key Differences and Similarities

Physical Properties: All isomers share identical molecular formulas and similar molecular weights (~303 g/mol). Stability: The 6-substituted isomer requires refrigeration (below 4°C) to prevent degradation , whereas the 5-substituted variant is stored under inert atmospheres at 2–8°C .

Reactivity: The 3-substituted compound is implicated in Reissert chemistry, acting as an intermediate in hydrolysis reactions to form aldehydes . 1-substituted analogs may exhibit distinct reactivity due to steric effects near the isoquinoline nitrogen, influencing quaternary salt formation .

Synthesis: Bromomethylisoquinolines are typically synthesized via bromination of methyl-substituted precursors or through nucleophilic substitution reactions. For example, 3-bromoisoquinoline (CAS 34784-02-6) is a precursor for further functionalization .

Safety and Handling :

- All isomers share similar hazards:

生物活性

3-(Bromomethyl)isoquinoline hydrobromide is a derivative of isoquinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and biological studies. Its molecular formula is , and it is primarily utilized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and other complex organic molecules.

The biological activity of this compound is closely linked to its chemical structure, particularly the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets, such as enzymes and receptors. The exact pathways and molecular targets remain to be fully elucidated, but initial studies suggest its potential involvement in modulating cellular processes through enzyme inhibition or receptor interaction.

Applications in Scientific Research

This compound has several notable applications:

- Organic Synthesis : It serves as an intermediate in synthesizing pharmaceuticals and natural products.

- Medicinal Chemistry : Investigated for its role as a building block in developing drugs targeting various diseases.

- Biological Studies : Used as a probe in biochemical assays and to study enzyme mechanisms.

- Material Science : Employed in synthesizing novel materials with specific electronic or photophysical properties.

Biological Activity Data

Recent research has highlighted various biological activities associated with isoquinoline derivatives, including:

Case Studies

- Antiparasitic Activity : A study demonstrated that isoquinoline derivatives effectively paralyze nematodes by targeting Slo-1 calcium-gated potassium channels. This mechanism suggests potential applications in treating parasitic infections .

- Caspase Inhibition : Research on isoquinoline-1,3,4-trione derivatives revealed their ability to inhibit caspase-3 with low nanomolar potency, indicating their therapeutic potential in conditions involving excessive apoptosis .

- Antimicrobial Activity : A review highlighted the synthesis of diversely functionalized isoquinolines, some of which exhibited significant antimicrobial properties against specific bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other bromomethyl-substituted isoquinolines:

| Compound | Key Features |

|---|---|

| 2-(Bromomethyl)isoquinoline hydrobromide | Exhibits different reactivity patterns due to the position of the bromomethyl group on the ring. |

| 4-(Bromomethyl)isoquinoline hydrobromide | May show varied biological activities compared to 3-(bromomethyl) due to structural differences. |

| 3-(Chloromethyl)isoquinoline hydrobromide | Chlorine substitution may lead to different enzyme interactions and biological effects. |

常见问题

Q. How can the synthesis of 3-(Bromomethyl)isoquinoline hydrobromide be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Optimize stoichiometry of brominating agents (e.g., HBr or PBr₃) and monitor temperature (exothermic bromination may require cooling).

- Purification : Use recrystallization from anhydrous ethanol or dichloromethane-diethyl ether mixtures to remove unreacted isoquinoline derivatives.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or byproducts .

- Yield Improvement : Employ inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition, as the compound is hygroscopic and prone to degradation at elevated temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–9.0 ppm) and bromomethyl signals (δ 4.5–5.0 ppm). ¹³C NMR confirms quaternary carbons adjacent to Br.

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ at m/z 303.99 (C₁₀H₈BrN·HBr).

- Elemental Analysis : Validate Br content (~52.8%) to confirm stoichiometry.

- IR Spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) and NH hydrobromide peaks (~2500 cm⁻¹) .

Q. What are the critical storage conditions to prevent decomposition of this compound?

Methodological Answer:

- Temperature : Store at ≤4°C in airtight, amber vials to mitigate thermal decomposition (melting point: 210°C with decomposition) .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers; avoid aqueous solvents unless immediately prior to use.

- Handling : Prepare solutions fresh in anhydrous DMSO or DMF for biological assays to prevent hydrolysis .

Advanced Research Questions

Q. How does the position of the bromomethyl group on the isoquinoline scaffold influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 3-position bromomethyl group exhibits lower steric hindrance compared to 4- or 8-substituted analogs (e.g., 4-(Bromomethyl)quinoline hydrobromide), enabling efficient Suzuki-Miyaura couplings with aryl boronic acids .

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic substitutions. Compare kinetics with non-brominated isoquinoline derivatives using DFT calculations.

- Case Study : Use Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C for 12 hours to couple with pyridyl boronic acids, monitoring progress via TLC .

Q. How can researchers resolve contradictions in cytotoxicity data from studies using this compound?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products (e.g., hydrolyzed isoquinoline).

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., 48-hour exposure, MTT assay).

- Apoptosis Mechanisms : Use Annexin V/PI staining (referenced in apoptosis reagent kits) to distinguish necrotic vs. apoptotic pathways .

- Control Experiments : Include positive controls (e.g., staurosporine) and validate solvent effects (DMSO ≤0.1% v/v) .

Q. What strategies enable the development of a validated HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.

- Mobile Phase : Gradient elution (acetonitrile: 10 mM ammonium acetate, pH 4.5) from 30% to 70% over 15 minutes.

- Validation Parameters :

Q. What challenges arise when using this compound as a precursor for PET radiotracer synthesis?

Methodological Answer:

- Radiolabeling : Substitute Br with ¹¹C or ¹⁸F via nucleophilic aromatic substitution; optimize reaction time/temperature to balance radiochemical yield (>20%) and purity (>95%).

- Stability : Monitor radiolysis by HPLC-MS; use stabilizers (ascorbic acid) in formulation buffers.

- In Vivo Validation : Perform biodistribution studies in murine models with LC-MS/MS quantification of metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。